1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-BENZYL-5-(4-ETHYLPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring substituted with benzyl, ethylphenyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-5-(4-ETHYLPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and phenyl derivatives with a pyrrolone precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid (MsOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-5-(4-ETHYLPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-BENZYL-5-(4-ETHYLPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(4-ETHYLPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-5-(4-METHYLPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-BENZYL-5-(4-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
1-BENZYL-5-(4-ETHYLPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially unique applications in research and industry.
Properties
Molecular Formula |
C25H23NO2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-benzyl-2-(4-ethylphenyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23NO2/c1-2-18-13-15-21(16-14-18)23-22(20-11-7-4-8-12-20)24(27)25(28)26(23)17-19-9-5-3-6-10-19/h3-16,23,27H,2,17H2,1H3 |
InChI Key |
VIKRWDXQONADCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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